molecular formula C9H7ClN2O3 B2677066 1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride CAS No. 2490402-68-9

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride

Cat. No. B2677066
CAS RN: 2490402-68-9
M. Wt: 226.62
InChI Key: ZVKSMVDBZZKKPZ-UHFFFAOYSA-N
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Description

“1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride” is a type of naphthyridine, a class of heterocyclic compounds. Naphthyridines are characterized by a fused system of two pyridine rings and can exist in six isomeric forms depending on the location of the nitrogen atoms . These compounds are found in natural products, particularly in marine organisms and terrestrial plants, or can be synthetically produced .


Synthesis Analysis

The synthesis of naphthyridines has been extensively studied. One of the classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold is the Skraup quinoline synthesis adapted to 3-aminopyridine . Other strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

Naphthyridines are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes” due to their structure, which consists of a fused system of two pyridine rings . The specific molecular structure of “1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride” is not directly available from the search results.


Chemical Reactions Analysis

Naphthyridines exhibit a wide range of reactivity. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and have their side chains modified . They can also form metal complexes .

Scientific Research Applications

Synthesis Strategies

1,5-Naphthyridines can be synthesized using various strategies. These include cyclization reactions, condensations, and modifications of side chains. Researchers have explored both electrophilic and nucleophilic reagents to construct these heterocycles. The synthesis of 1,5-naphthyridines has been a topic of active investigation in recent years .

Reactivity

The reactivity of 1,5-naphthyridines is crucial for their applications. These compounds participate in oxidations, reductions, and cross-coupling reactions. Additionally, they form metal complexes, which can influence their properties and biological activities .

a. Anticancer Properties: Functionalized 1,6-naphthyridines have shown promise as potential anticancer agents. Researchers have explored their effects on cancer cell lines, aiming to develop novel therapies .

b. Anti-HIV Activity: Certain 1,6-naphthyridines exhibit anti-human immunodeficiency virus (HIV) properties. These compounds may interfere with viral replication and serve as leads for drug development .

c. Antimicrobial Effects: Naphthyridine derivatives have potent antimicrobial activities. They have been investigated for combating both exo- and endoparasites in agriculture and cattle breeding .

d. Analgesic and Anti-Inflammatory Activities: While not exclusive to 1,6-naphthyridines, these compounds have been explored for their analgesic and anti-inflammatory effects. Their potential in pain management and inflammation modulation is an active area of research.

e. Antioxidant Properties: Some 1,6-naphthyridines exhibit antioxidant activity. These compounds may protect cells from oxidative stress and contribute to overall health .

f. Other Biological Activities: Naphthyridines obtained from natural sources have displayed diverse activities, including effects on the cardiovascular system, immune response, and neurological functions. These findings highlight the versatility of this class of compounds .

Mechanism of Action

The mechanism of action of naphthyridines can vary depending on their specific structure and biological target. For instance, some naphthyridine alkaloids have shown a wide range of biological activities, including anti-infectious, anticancer, neurological, psychotropic effects, and effects on the cardiovascular system and immune response .

Future Directions

Given the wide range of biological activities exhibited by naphthyridines, they are a fascinating object of research with prospects for use in therapeutic purposes . Future research may focus on exploring their properties, from chemical structures and general mechanisms of action to more specialized molecular targets .

properties

IUPAC Name

1-oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3.ClH/c12-8-5-1-2-10-3-6(5)7(4-11-8)9(13)14;/h1-4H,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKSMVDBZZKKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxo-2H-2,6-naphthyridine-4-carboxylic acid;hydrochloride

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